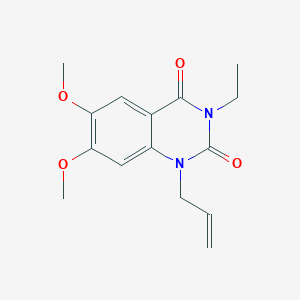

3-ethyl-6,7-dimethoxy-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione

描述

属性

IUPAC Name |

3-ethyl-6,7-dimethoxy-1-prop-2-enylquinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-5-7-17-11-9-13(21-4)12(20-3)8-10(11)14(18)16(6-2)15(17)19/h5,8-9H,1,6-7H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKBIUQZLAABHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC(=C(C=C2N(C1=O)CC=C)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-Ethyl-6,7-dimethoxy-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies and findings.

The molecular formula of this compound is C15H18N2O4, with a molecular weight of 290.32 g/mol. The compound's structure features a quinazoline core with ethyl and methoxy substituents that may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H18N2O4 |

| Molecular Weight | 290.32 g/mol |

| LogP | 2.303 |

| Polar Surface Area | 46.77 Ų |

| Hydrogen Bond Acceptors Count | 6 |

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For example, a study evaluating various quinazoline derivatives found that certain compounds displayed moderate activity against both Gram-positive and Gram-negative bacteria using the Agar well diffusion method. Notably, compounds structurally similar to this compound showed promising results against Staphylococcus aureus and Escherichia coli with inhibition zone values ranging from 9 mm to 15 mm .

Anticancer Activity

Quinazoline derivatives have also been investigated for their anticancer potential. Research indicates that these compounds can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. For instance, some derivatives have been shown to inhibit receptor tyrosine kinases associated with cancer progression . The structural modifications in the quinazoline framework significantly enhance their potency against various cancer types.

Anti-inflammatory Effects

Quinazolines have been noted for their anti-inflammatory properties as well. Compounds within this class can inhibit inflammatory mediators and pathways, making them candidates for treating inflammatory diseases . The specific mechanism of action for this compound in this context remains to be fully elucidated but aligns with the broader activity observed in similar compounds.

Case Studies

Several case studies have explored the biological activities of quinazoline derivatives:

- Antimicrobial Study : A study published in PMC evaluated a series of quinazoline derivatives against common bacterial strains. The results indicated that modifications at the 1 and 3 positions of the quinazoline ring could lead to enhanced antimicrobial activity .

- Anticancer Evaluation : In another study focusing on anticancer properties, specific derivatives were tested against breast cancer cell lines and demonstrated significant cytotoxic effects compared to standard chemotherapeutics .

- Anti-inflammatory Research : A recent investigation into the anti-inflammatory properties of quinazolines highlighted their ability to downregulate pro-inflammatory cytokines in vitro .

常见问题

Q. What are the established synthetic routes for 3-ethyl-6,7-dimethoxy-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from anthranilic acid derivatives. Key steps include alkylation (e.g., introducing the 3-ethyl group) and cyclization to form the quinazoline core. Allylation at the N1 position is achieved using propenyl halides or via nucleophilic substitution.

- Optimization : Use polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ to enhance reactivity . Temperature control (60–80°C) and inert atmospheres (N₂/Ar) prevent side reactions. Yield improvements (70–85%) are reported via recrystallization or column chromatography .

Q. How is the compound purified, and what analytical techniques validate its structural integrity?

- Methodological Answer :

- Purification : Recrystallization from ethanol/water mixtures or chromatographic separation (silica gel, eluent: ethyl acetate/hexane) removes impurities .

- Characterization :

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., allyl protons at δ 5.1–5.8 ppm, methoxy groups at δ 3.8–4.0 ppm) .

- Mass Spectrometry : HRMS validates molecular weight (expected [M+H]⁺ ~347.15 g/mol) .

- IR : Carbonyl stretches (C=O) at ~1680–1720 cm⁻¹ confirm the dione moiety .

Q. What solvents and conditions are recommended for solubility and stability studies?

- Methodological Answer :

- Solubility : Test in DMSO (for biological assays) or chloroform (for synthetic work). Dimethoxy groups enhance solubility in polar solvents .

- Stability : Monitor via HPLC under varying pH (4–9) and temperatures (4–37°C). Degradation products (e.g., hydrolyzed diones) are identified using LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?

- Methodological Answer :

- Derivative Synthesis : Modify substituents (e.g., replace allyl with bulkier groups or vary methoxy positions) .

- Biological Testing : Screen derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values to establish substituent effects .

- Computational Modeling : Perform molecular docking (e.g., with kinases or DNA topoisomerases) to predict binding modes and guide SAR .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines, incubation times, and controls. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains (Gram-positive vs. Gram-negative) .

- Dose-Response Validation : Replicate studies with 8–10 concentration points to confirm dose-dependent trends .

- Meta-Analysis : Compare data across publications, highlighting variables like solvent choice (DMSO vs. ethanol) affecting bioavailability .

Q. What strategies optimize the compound’s synthetic yield while minimizing side reactions?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts for allylation efficiency or phase-transfer catalysts for biphasic reactions .

- Reaction Monitoring : Use TLC/HPLC to track intermediates. For example, incomplete cyclization increases lactam impurities .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hrs to 2 hrs) while maintaining >80% yield .

Q. How to investigate the compound’s mechanism of action in enzymatic systems?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against target enzymes (e.g., cyclooxygenase-2 or acetylcholinesterase) using fluorometric or colorimetric substrates .

- Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

- Cellular Pathway Analysis : Use Western blotting to assess downstream protein expression (e.g., apoptosis markers like caspase-3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。